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Compound of Interest

Compound Name: Shp2-IN-22

Cat. No.: B12382442 Get Quote

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of Shp2-
IN-22 and TNO155. However, a comprehensive search of publicly available scientific literature

and databases yielded no specific preclinical data for a compound designated "Shp2-IN-22."

This suggests that "Shp2-IN-22" may be an internal compound name not yet disclosed in

public forums, or a less common identifier.

To provide a valuable resource for researchers in the field of SHP2 inhibition, we have pivoted

this guide to a comparison of TNO155 with SHP099. SHP099 is a pioneering and well-

characterized allosteric SHP2 inhibitor, and its comparison with the clinical-stage compound

TNO155 offers significant insights into the evolution of SHP2-targeted therapies.

Introduction to SHP2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal

transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key

positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway,

which is frequently hyperactivated in human cancers.[3][4] SHP2 also modulates other

signaling cascades, including the PI3K-AKT and JAK-STAT pathways, and is involved in

immune checkpoint regulation through the PD-1/PD-L1 axis.[5][6]

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the

interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP)
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domains.[3][7] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing

its activation and downstream signaling.[1][3]

Mechanism of Action
Both TNO155 and SHP099 function as allosteric inhibitors of SHP2. They lock the protein in an

inactive state, thereby preventing its catalytic activity. This mode of inhibition is distinct from

active-site inhibitors and offers greater selectivity.[7] By inhibiting SHP2, these compounds

block the dephosphorylation of its target proteins, leading to the suppression of the RAS-ERK

pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.[3]

Quantitative Data Summary
The following tables summarize the available preclinical data for TNO155 and SHP099,

including their biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency
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Compound Target
IC50
(Biochemic
al)

Cell Line
IC50
(Cellular)

Citation(s)

TNO155 SHP2 11 nM
Multiple

OSCC lines

0.39 µM -

211.1 µM
[2][8]

ALK-mutant

Neuroblasto

ma

Lower than in

ALK-wt
[9]

SHP099 SHP2 71 nM
MV4-11

(AML)
0.32 µM [3][9]

TF-1

(Erythroleuke

mia)

1.73 µM [9]

PC9

(NSCLC)

7.536 µM

(24h)
[10]

PC9GR

(NSCLC)

8.900 µM

(24h)
[10]

KYSE520

(ESCC)

~0.25 µM (p-

ERK)
[4]

MDA-MB-468

(Breast)

~0.25 µM (p-

ERK)
[4]

Table 2: In Vivo Efficacy in Xenograft Models
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Compound Cancer Model Dosing Outcome Citation(s)

TNO155

EGFR-mutant

NSCLC (in

combination with

Nazartinib)

10 mg/kg, BID
Enhanced tumor

growth inhibition
[1]

BRAF V600E

Colorectal

Cancer (in

combination with

Dabrafenib +

Trametinib)

10 mg/kg, BID
Maintained tumor

stasis
[1]

ALK-mutant

Neuroblastoma

(in combination

with Lorlatinib)

20 mg/kg, BID

(MTD)

Delayed tumor

growth
[9]

SHP099

ALK-rearranged

NSCLC (in

combination with

Alectinib)

Not specified

Greater tumor

inhibition than

monotherapy

[2]

KYSE520

(ESCC)
75 mg/kg, Q2D T/C = 18% [8]

HNSCC (BHY

and HSC-4)
75 mg/kg, daily Antitumor effects [11]

Multiple

Myeloma (RPMI-

8226)

75 mg/kg, daily
Reduced tumor

growth
[12]

B16F10

Melanoma
100 mg/kg, daily

Reduced tumor

growth
[13]

Table 3: Pharmacokinetic Parameters
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Compoun
d

Species

Clearanc
e
(mL/min/k
g)

Vd (L/kg)
Half-life
(h)

Oral
Bioavaila
bility (%)

Citation(s
)

TNO155 Mouse 24 3 2 78 [2]

Rat 15 7 8 100 [2]

Dog 4 3 9 >100 [2]

Monkey 6 4 9 60 [2]

SHP099 Mouse
Not

specified

Not

specified

Not

specified

Orally

bioavailabl

e

[3]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following

diagrams are provided in DOT language for use with Graphviz.

SHP2 Signaling Pathway
This diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine

kinases to the RAS-MAPK pathway and its involvement in other key cellular signaling

cascades.
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Caption: SHP2 signaling cascade and points of inhibition.

General Experimental Workflow for Preclinical
Evaluation
This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors, from

in vitro characterization to in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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